molecular formula C20H23N3O3 B2560627 methyl 3-[(Z)-(dimethylamino)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate CAS No. 477871-89-9

methyl 3-[(Z)-(dimethylamino)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate

Cat. No. B2560627
CAS RN: 477871-89-9
M. Wt: 353.422
InChI Key: UVKATTBKFKRABE-VBKFSLOCSA-N
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Description

The compound is a derivative of indole and pyrrole, both of which are aromatic heterocyclic organic compounds . Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pyrrole is a simple aromatic ring compound that consists of a five-membered ring with alternating carbon and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups including the dimethylamino group, methylidene group, indole group, and a pyrrole group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of nitrogen in the indole and pyrrole rings would likely make the compound a base .

Scientific Research Applications

Asymmetric Synthesis

The compound’s unique structure lends itself to asymmetric synthesis studies. Researchers have investigated its chiral properties and explored methods for producing optically active derivatives. For instance, in a notable study, short-chain alcohol dehydrogenases from Burkholderia gladioli were employed for the dynamic kinetic asymmetric transformation of methyl 2-benzamido-methyl-3-oxobutanoate. These recombinant enzymes exhibited remarkable enantio- and diastereo-selectivity, providing a valuable platform for asymmetric synthesis .

Computational Chemistry

Molecular modeling and quantum mechanical calculations can provide insights into the compound’s electronic structure, stability, and reactivity. Researchers can explore its potential energy surfaces, predict reaction pathways, and simulate its behavior in different environments.

These six areas represent just a glimpse of the compound’s multifaceted scientific potential. As research continues, we may uncover even more applications for this intriguing molecule. 🌟

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many biologically active molecules such as certain amino acids, hormones, and neurotransmitters, contain the indole ring .

Future Directions

The future directions for this compound would depend on its potential applications. Given the biological activity of many indole-containing compounds, it could be interesting to explore its potential uses in medicinal chemistry .

properties

IUPAC Name

methyl (4Z)-4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-13-18(20(25)26-4)16(12-22(2)3)19(24)23(13)10-9-14-11-21-17-8-6-5-7-15(14)17/h5-8,11-12,21H,9-10H2,1-4H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKATTBKFKRABE-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN(C)C)C(=O)N1CCC2=CNC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/N(C)C)/C(=O)N1CCC2=CNC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[(Z)-(dimethylamino)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate

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